molecular formula C20H17N7O B2763635 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide CAS No. 2034477-87-5

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide

Cat. No. B2763635
CAS RN: 2034477-87-5
M. Wt: 371.404
InChI Key: YOLBMBFWKLEWQO-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide, commonly known as AZD6738, is a small molecule inhibitor of the enzyme ataxia telangiectasia and Rad3-related protein (ATR). ATR is a key regulator of the DNA damage response pathway, which is responsible for repairing damaged DNA, preventing the accumulation of mutations, and maintaining genomic stability. Inhibition of ATR has been shown to sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Compounds with the imidazo[1,2-a]pyrimidine moiety, closely related to the chemical structure , have been identified as full antagonists of the androgen receptor, showing significant tumor growth inhibition in castration-resistant prostate cancer (CRPC). Modifications to reduce metabolism mediated by aldehyde oxidase (AO) have been explored to enhance their stability and efficacy (Linton et al., 2011).

Antimicrobial Agents

Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and demonstrated potential as antimicrobial agents. The variations in the substituents attached to the core structure play a critical role in determining their antibacterial and antifungal activities (Holla et al., 2006).

Tuberculosis Treatment

Imidazo[1,2-a]pyridine-3-carboxamides, including compounds with a structure related to the query compound, have been synthesized and evaluated for their anti-tuberculosis activity against various tuberculosis strains, including multi- and extensive drug-resistant Mtb strains. These compounds showed remarkable selectivity and potency, indicating their potential as anti-TB agents (Moraski et al., 2011).

properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-quinolin-8-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O/c28-20(25-16-5-1-3-14-4-2-6-22-19(14)16)15-10-27(11-15)18-9-17(23-12-24-18)26-8-7-21-13-26/h1-9,12-13,15H,10-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLBMBFWKLEWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide

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